5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Enzymatic Activity
The synthesis and cyclization reactions involving pyrazolopyrimidinyl keto-esters, including derivatives similar to the specified compound, have been explored for their potential to increase the reactivity of enzymes such as cellobiase. These synthetic pathways involve the preparation of compounds through reactions with hydrazines, ortho-phenylenediamine, and other reagents, leading to the formation of new pyrazolopyrimidin-4-ones with varied substituents. These compounds have shown potent effects on enhancing enzymatic activity, highlighting their relevance in chemical biology research (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential therapeutic applications of such compounds in oncology and inflammation management. The structure-activity relationship (SAR) of these compounds was discussed, demonstrating their cytotoxic effects against various cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Applications
Several studies have focused on the antimicrobial properties of pyrazolopyrimidin-4(5H)-one derivatives, indicating their potential use as antibacterial and antifungal agents. These compounds have been synthesized and tested against a range of microbial species, showcasing their effectiveness in inhibiting bacterial and fungal growth. This suggests their potential utility in developing new antimicrobial treatments (Youssef et al., 2011).
Chemosensor Applications
The compound and its derivatives have also been explored for their applications as chemosensors. Specifically, they have been utilized in the development of colorimetric chemosensors for the detection of metal ions such as Cu2+, Zn2+, and Co2+. These sensors exhibit significant color changes upon interaction with specific ions, demonstrating their utility in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in their function .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
Similar compounds have been found to have good secondary pharmacology and physicochemical properties .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, similar compounds have shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-15(20-8-4-5-9-20)11-21-12-18-16-14(17(21)24)10-19-22(16)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQGEXKKYXSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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